molecular formula C16H17N3NaO7S2 B1668867 セフォキシチンナトリウム CAS No. 33564-30-6

セフォキシチンナトリウム

カタログ番号: B1668867
CAS番号: 33564-30-6
分子量: 450.4 g/mol
InChIキー: MRJZOFPLZPTXGN-XMZRARIVSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

セフォキシチンナトリウムは、静脈内投与用の半合成の広域スペクトル抗生物質です。これは、細菌ストレプトマイセス・ラクタムデュランスによって産生されるセファマイシンCから誘導されています。 セフォキシチンナトリウムは、尿路感染症、血液感染症、骨および関節感染症、および下気道感染症など、重篤な細菌感染症の治療に使用されます .

科学的研究の応用

Infectious Disease Treatment

Cefoxitin sodium is primarily indicated for the treatment of serious infections caused by susceptible strains of bacteria. Key areas of application include:

  • Lower Respiratory Tract Infections : Effective against pathogens such as Streptococcus pneumoniae, Staphylococcus aureus, and Escherichia coli.
  • Urinary Tract Infections : Commonly used for infections caused by Klebsiella species, Proteus mirabilis, and Morganella morganii.
  • Intra-abdominal Infections : Utilized in cases of peritonitis and appendicitis due to its anaerobic coverage .

Surgical Prophylaxis

Cefoxitin sodium is frequently administered as a prophylactic antibiotic in surgical procedures, particularly those involving the gastrointestinal tract. It helps prevent postoperative infections by maintaining appropriate tissue concentrations during surgery. A study highlighted that cefoxitin's serum and tissue concentrations were significant during cholecystectomies, suggesting optimal timing for administration to ensure effective prophylaxis .

Head and Neck Infections

Clinical evidence supports the use of cefoxitin sodium in treating complex head and neck infections, such as otitis externa with cellulitis and parotiditis. In a case series involving four patients who did not respond to initial treatments, cefoxitin therapy resulted in satisfactory outcomes without noted adverse effects .

Pharmacokinetics

The pharmacokinetics of cefoxitin sodium reveal important insights into its clinical use:

  • Half-Life : The elimination half-life varies significantly with renal function, ranging from approximately 39 minutes in healthy individuals to over 23 hours in patients with severe renal impairment .
  • Tissue Penetration : Cefoxitin demonstrates good tissue penetration, which is critical for treating infections located in deep tissues or abscesses.

Case Study 1: Surgical Prophylaxis

A study involving 40 patients undergoing elective cholecystectomy compared the intraoperative serum and tissue levels of cefoxitin sodium with cefazolin. Results indicated that while cefazolin maintained higher tissue concentrations, cefoxitin was effective when administered close to the start of surgery, emphasizing the need for timely dosing .

Case Study 2: Head and Neck Infection

In a report on four patients with head and neck infections resistant to other antibiotics, cefoxitin sodium was administered successfully, leading to resolution of symptoms without adverse reactions. This case underscores its potential as a second-line treatment option in resistant infections .

Summary Table of Applications

Application AreaSpecific Infections TreatedNotes
Lower Respiratory InfectionsStreptococcus pneumoniae, E. coliEffective against various pathogens
Urinary Tract InfectionsKlebsiella species, Proteus mirabilisBroad-spectrum coverage
Surgical ProphylaxisGastrointestinal surgeriesImportant for preventing postoperative infections
Head and Neck InfectionsOtitis externa, parotiditisEffective in resistant cases

作用機序

セフォキシチンナトリウムは、細菌の細胞壁合成を阻害することにより効果を発揮します。これは、細菌の細胞壁中のペプチドグリカン層の架橋に不可欠なペニシリン結合タンパク質に結合します。 この阻害により、機能的な細胞壁の形成が阻止され、細菌細胞の溶解と死に至ります .

生化学分析

Biochemical Properties

Cefoxitin sodium is a beta-lactam antibiotic that binds to penicillin-binding proteins (PBPs) or transpeptidases . By binding to PBPs, cefoxitin sodium prevents the PBPs from forming the cross-linkages between the peptidoglycan layers that make up the bacterial cell wall, thereby interfering with cell wall synthesis .

Cellular Effects

Cefoxitin sodium exerts its effects on various types of cells by inhibiting bacterial cell wall synthesis . This action results in the death of the bacterial cells . It is effective against both gram-positive and gram-negative bacteria .

Molecular Mechanism

The molecular mechanism of action of cefoxitin sodium involves binding to penicillin-binding proteins, or transpeptidases . By binding to these proteins, cefoxitin sodium prevents the formation of cross-linkages between the peptidoglycan layers that make up the bacterial cell wall, thereby interfering with cell wall synthesis .

Temporal Effects in Laboratory Settings

Cefoxitin sodium exhibits apparent first-order decomposition in water at pH 3-9 . Maximum stability in water is at pH 5-7 . Under these pH conditions, cefoxitin sodium loses about 10% of its activity in 2 days at 25 degrees Celsius .

Dosage Effects in Animal Models

In animal models, the dosage effects of cefoxitin sodium vary. For dogs and cats, the dosage is 20-30 mg/kg, administered intravenously every 6-8 hours .

Metabolic Pathways

Cefoxitin sodium is minimally metabolized . Approximately 85 percent of cefoxitin sodium is excreted unchanged by the kidneys over a 6-hour period, resulting in high urinary concentrations .

Transport and Distribution

Cefoxitin sodium is widely distributed to body tissues and fluids, including pleural and joint fluids, and is detectable in antibacterial concentrations in bile .

Subcellular Localization

As an antibiotic, cefoxitin sodium does not have a specific subcellular localization. Its primary site of action is the bacterial cell wall, where it binds to penicillin-binding proteins and inhibits cell wall synthesis .

準備方法

合成経路および反応条件

セフォキシチンナトリウムの調製には、いくつかの段階が含まれます。

    ナトリウム形成剤溶液の調製: これは、温度を制御し、ナトリウム形成剤の溶液を調製することを含みます。

    溶解および脱色: アセトンとメタノールを反応槽に加え、冷却し、窒素保護下で撹拌します。セフォキシチン酸を溶解するまで加え、続いて活性炭を脱色剤として加えます。次に、混合物を濾過し、溶媒を混合して洗浄します。

    結晶化: 結晶化槽の温度、撹拌速度、窒素圧力を制御します。ナトリウム形成剤溶液を滴下添加し、続いて添加速度形態に従ってアセトンを滴下添加します。

    濾過および乾燥: 結晶化した液体を濾過して乾燥させ、続いて検出および排出を行います。

    小分け包装: 調製物は、異なる仕様で小分け包装され、環境温度と湿度が制御されて、注射用のセフォキシチンナトリウムが得られます.

工業生産方法

セフォキシチンナトリウムの工業生産方法は、合成経路と同様の段階を含みますが、より大規模です。 このプロセスには、ボトル洗浄、ゴム栓処理、アルミニウムキャップ処理、セフォキシチンナトリウムの個別充填、およびキャップ処理が含まれ、注射用のセフォキシチンナトリウムが得られます .

化学反応の分析

セフォキシチンナトリウムは、さまざまな化学反応を起こします。

    酸化および還元: セフォキシチンナトリウムは、通常の条件下では安定していますが、特定の条件下では酸化および還元反応を起こす可能性があります。

    置換: 特に強求核剤の存在下で、置換反応を起こす可能性があります。

    分解: セフォキシチンナトリウムは、pH3〜9の水中で見かけ上の一次分解を示し、pH5〜7で最大安定性を示します。

類似化合物との比較

セフォキシチンナトリウムは、セファゾリンなどの他のセファロスポリン系抗生物質と比較されることがよくあります。 両方の抗生物質は、グラム陰性菌とグラム陽性菌に対して有効ですが、セフォキシチンナトリウムは、より幅広い活性を持ち、β-ラクタマーゼに対する耐性が高くなっています . 類似化合物には、次のものがあります。

  • セファゾリン
  • セフォテタン
  • セフロキシム
  • セフトリアキソン

セフォキシチンナトリウムは、β-ラクタマーゼの存在下での高い安定性と、さまざまな細菌株に対する広域スペクトル活性により、ユニークです .

生物活性

Cefoxitin sodium is a semi-synthetic cephalosporin antibiotic that exhibits broad-spectrum antibacterial activity, particularly against Gram-negative bacteria and some Gram-positive organisms. Its biological activity is of significant interest in clinical settings, especially for surgical prophylaxis and treatment of infections caused by susceptible microorganisms. This article delves into the biological activity of cefoxitin sodium, supported by pharmacokinetic data, case studies, and relevant research findings.

1. Pharmacokinetics and Bioavailability

The pharmacokinetics of cefoxitin sodium reveal important insights into its absorption, distribution, metabolism, and excretion. After intravenous administration, peak serum concentrations are typically achieved within 20 to 30 minutes, indicating rapid systemic availability. The half-life of cefoxitin varies significantly based on renal function; it is approximately 39 minutes in individuals with normal renal function but can extend to over 23 hours in patients with severe renal impairment .

Parameter Normal Renal Function Oligoanuric Patients
Half-Life39 minutes23.5 hours
Total Body Clearance340 ml/min13 ml/min
Peak Serum Concentration~244 µg/mlVaries

2. Antimicrobial Spectrum

Cefoxitin exhibits a broad antimicrobial spectrum. It is effective against various aerobic Gram-positive cocci as well as many Gram-negative bacteria. Notably, it is often used for infections caused by anaerobic bacteria due to its stability against beta-lactamases produced by these organisms .

Case Study : A study involving patients undergoing cholecystectomy found that cefoxitin concentrations in wound tissue were detectable in only 38% of patients when administered before anesthesia, highlighting the importance of timing in administration for effective prophylaxis .

3. Stability and Decomposition

The stability of cefoxitin sodium in solution is influenced by pH levels. It shows maximum stability at pH levels between 5 and 7, where it loses about 10% of its activity over two days at room temperature . The compound exhibits first-order decomposition kinetics in aqueous solutions across a pH range of 3 to 9.

4. In Vivo Efficacy

Research has shown that cefoxitin can significantly reduce bacterial burdens in surgical settings. In a study comparing different prophylactic regimens, cefoxitin administered via intraoperative routes demonstrated effective reduction in Staphylococcus aureus loads compared to controls .

Table: Efficacy Comparison of Prophylactic Regimens

Regimen Bacterial Load (CFU/mL) Efficacy
Control5.0×1065.0\times 10^6Baseline
Systemic Cefazolin1.5×1061.5\times 10^6Significant reduction
IORA Cefoxitin1.55×1061.55\times 10^6Significant reduction

5. Clinical Applications

Cefoxitin sodium is commonly utilized for the prophylaxis of infections during surgical procedures, particularly those involving the gastrointestinal tract or gynecological surgeries due to its effectiveness against anaerobes .

6. Conclusion and Future Directions

Cefoxitin sodium remains a critical agent in the antibiotic arsenal due to its broad-spectrum activity and favorable pharmacokinetic profile. Ongoing research is necessary to further explore its efficacy across diverse populations and infection types, particularly in the context of increasing antibiotic resistance.

特性

CAS番号

33564-30-6

分子式

C16H17N3NaO7S2

分子量

450.4 g/mol

IUPAC名

sodium;(6R,7S)-3-(carbamoyloxymethyl)-7-methoxy-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

InChI

InChI=1S/C16H17N3O7S2.Na/c1-25-16(18-10(20)5-9-3-2-4-27-9)13(23)19-11(12(21)22)8(6-26-15(17)24)7-28-14(16)19;/h2-4,14H,5-7H2,1H3,(H2,17,24)(H,18,20)(H,21,22);/t14-,16+;/m1./s1

InChIキー

MRJZOFPLZPTXGN-XMZRARIVSA-N

SMILES

COC1(C2N(C1=O)C(=C(CS2)COC(=O)N)C(=O)[O-])NC(=O)CC3=CC=CS3.[Na+]

異性体SMILES

CO[C@@]1([C@@H]2N(C1=O)C(=C(CS2)COC(=O)N)C(=O)O)NC(=O)CC3=CC=CS3.[Na]

正規SMILES

COC1(C2N(C1=O)C(=C(CS2)COC(=O)N)C(=O)O)NC(=O)CC3=CC=CS3.[Na]

外観

White to off-white solid powder.

Key on ui other cas no.

33564-30-6

ピクトグラム

Irritant; Health Hazard

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO, not in water

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

Cefoxitin Sodium;  Cefoxitin sodium salt;  Cenomycin;  Betacef;  Merxin;  MK306;  MSD Brand of Cefoxitin Sodium;  Sodium, Cefoxitin;  Merck Brand of Cefoxitin Sodium;  Merck Frosst Brand of Cefoxitin Sodium;  Merck Sharp and Dohme Brand of Cefoxitin Sodium;  MK 306;  MK-306; 

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cefoxitin sodium
Reactant of Route 2
Cefoxitin sodium
Reactant of Route 3
Reactant of Route 3
Cefoxitin sodium
Reactant of Route 4
Reactant of Route 4
Cefoxitin sodium
Reactant of Route 5
Cefoxitin sodium
Reactant of Route 6
Cefoxitin sodium
Customer
Q & A

Q1: How does cefoxitin sodium exert its antibacterial activity?

A1: Cefoxitin sodium, a second-generation cephalosporin antibiotic, disrupts bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). [] This binding inhibits the transpeptidation reaction, which is crucial for cross-linking peptidoglycans, the building blocks of the bacterial cell wall. [] This leads to a weakened cell wall, ultimately causing bacterial lysis and death. []

Q2: What is the stability of cefoxitin sodium in common intravenous solutions?

A2: Cefoxitin sodium exhibits robust stability in frequently used intravenous solutions such as 5% dextrose injection and 0.9% sodium chloride injection. [, , , , ] Studies using high-performance liquid chromatography (HPLC) have demonstrated that cefoxitin sodium retains over 90% of its initial concentration in these solutions for at least 24 hours at room temperature and even longer at refrigerated temperatures. [, , , , ]

Q3: Can cefoxitin sodium be frozen and thawed without compromising its stability?

A3: Research suggests that cefazolin sodium, cefoxitin sodium, and ceftazidime, when admixed with sterile water for injection, demonstrate stability after being frozen at -20°C for 30 days, thawed at 5°C for four days, and then pumped at 37°C for one day. [] This finding has practical implications for the storage and administration of these antibiotics.

Q4: How does the physical form of cefoxitin sodium influence its stability?

A5: Amorphous cefoxitin sodium has been shown to be less stable than its crystalline counterpart. [] This difference in stability highlights the importance of controlling the solid-state form during the manufacturing process to ensure optimal drug product stability.

Q5: What strategies are employed to enhance the stability of cefoxitin sodium formulations?

A6: Researchers and manufacturers often explore various approaches to optimize the stability of cefoxitin sodium, such as adjusting the pH of the formulation, incorporating stabilizers, controlling oxygen levels, and refining crystallization conditions during production. [, ]

Q6: What analytical techniques are employed to quantify cefoxitin sodium in pharmaceutical formulations?

A6: Several analytical methods are utilized to quantify cefoxitin sodium in pharmaceutical formulations. These include:

    Q7: What are the key parameters considered in the validation of analytical methods for cefoxitin sodium?

    A7: The validation of analytical methods for pharmaceuticals, including cefoxitin sodium, is crucial to ensure accuracy, precision, and reliability. Key parameters include:

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentrations of cefoxitin sodium that can be reliably detected and quantified, respectively. [, , , ]

    Q8: How are residual solvents monitored in cefoxitin sodium raw materials?

    A9: Headspace gas chromatography (GC) is commonly used to determine the levels of residual solvents, such as methanol, acetone, dichloromethane, ethyl acetate, and tetrahydrofuran, in cefoxitin sodium raw materials. [, ] This technique plays a crucial role in ensuring the quality and safety of the final drug product.

    Q9: What are the known mechanisms of bacterial resistance to cefoxitin sodium?

    A10: Bacterial resistance to cefoxitin sodium can develop through various mechanisms, primarily the production of beta-lactamases. [] These enzymes can hydrolyze the beta-lactam ring of cefoxitin, rendering it ineffective. [] Other mechanisms include alterations in PBPs, reducing cefoxitin's binding affinity, and decreased permeability of the bacterial outer membrane, limiting drug entry. []

    Q10: Have there been studies investigating targeted delivery strategies for cefoxitin sodium?

    A11: While traditional administration methods are common for cefoxitin sodium, research has explored its use in peritoneal dialysis fluid. [] This approach aims to achieve therapeutic drug concentrations directly at the site of infection in patients undergoing peritoneal dialysis, potentially improving treatment outcomes.

    試験管内研究製品の免責事項と情報

    BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。